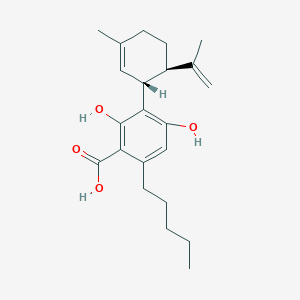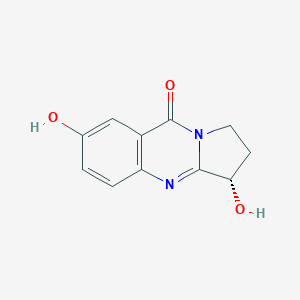
Vasicinolone
Vue d'ensemble
Description
Vasicinolone is a natural compound primarily found in the plant Adhatoda vasica, commonly known as Malabar nut. This compound is a white crystalline solid with a distinctive aromatic odor. This compound is known for its various pharmacological activities, particularly in the treatment of respiratory ailments such as cough, asthma, and bronchitis .
Applications De Recherche Scientifique
Vasicinolone has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other quinazoline derivatives.
Biology: Studied for its role in plant defense mechanisms.
Industry: Utilized in the pharmaceutical industry for developing drugs targeting respiratory ailments.
Mécanisme D'action
Vasicinolone, also known as (3S)-3,7-dihydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one, is a natural alkaloid primarily present in the leaves of the plant Adhatoda vasica . This compound has been the subject of extensive research due to its diverse pharmacological actions .
Target of Action
Related compounds such as vasicine and vasicinone have been found to exhibit bronchodilatory activity . This suggests that this compound may also target similar receptors or enzymes involved in bronchodilation.
Mode of Action
It is known that vasicinone, a related compound, shows bronchodilatory activity both in vitro and in vivo
Biochemical Pathways
It is known that vasicine, a related compound, is involved in pathways leading to bronchodilation
Pharmacokinetics
A study on vasicine, a related compound, has shown that it undergoes metabolic processes such as monohydroxylation, dihydroxylation, trihydroxylation, oxidation, desaturation, sulfation, and glucuronidation . These processes could potentially affect the bioavailability of this compound.
Result of Action
It is known that vasicinone, a related compound, exhibits bronchodilatory activity
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the yield of vasicine, a related compound, depends upon the time of collection of the leaves due to environmental conditions . This suggests that the action, efficacy, and stability of this compound might also be influenced by environmental factors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Vasicinolone can be synthesized through the oxidation of vasicinol, another alkaloid found in Adhatoda vasica . The oxidation process typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches. These methods include in vitro-based techniques such as direct and indirect regeneration (callus-mediated) and cell suspension culture, which are enhanced with elicitors to boost the accumulation of secondary metabolites like this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Vasicinolone undergoes various chemical reactions, including:
Oxidation: Conversion of vasicinol to this compound.
Reduction: Potential reduction back to vasicinol under specific conditions.
Substitution: Possible substitution reactions involving the quinazoline nucleus.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, chloroform.
Major Products:
Oxidation: this compound.
Reduction: Vasicinol.
Comparaison Avec Des Composés Similaires
Vasicine: Another alkaloid found in Adhatoda vasica, known for its bronchodilatory and uterotonic activities.
Vasicinone: A related compound with similar pharmacological properties, often studied in combination with vasicine.
Vasicinol: The precursor to vasicinolone, also found in Adhatoda vasica.
Uniqueness: this compound is unique due to its specific oxidation state and its distinct pharmacological profile. While vasicine and vasicinone are well-known for their bronchodilatory effects, this compound’s combination of bronchodilatory and anti-inflammatory properties makes it particularly valuable in treating respiratory ailments.
Propriétés
IUPAC Name |
(3S)-3,7-dihydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-6-1-2-8-7(5-6)11(16)13-4-3-9(15)10(13)12-8/h1-2,5,9,14-15H,3-4H2/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNHUAILAQZBTQ-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC3=C(C2=O)C=C(C=C3)O)C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=NC3=C(C2=O)C=C(C=C3)O)[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30233900 | |
| Record name | Pyrrolo(2,1-b)quinazolin-9(1H)-one, 2,3-dihydro-3,7-dihydroxy-, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30233900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84847-50-7 | |
| Record name | Pyrrolo(2,1-b)quinazolin-9(1H)-one, 2,3-dihydro-3,7-dihydroxy-, (3S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084847507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolo(2,1-b)quinazolin-9(1H)-one, 2,3-dihydro-3,7-dihydroxy-, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30233900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


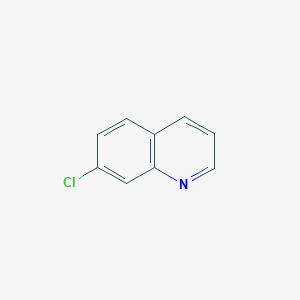
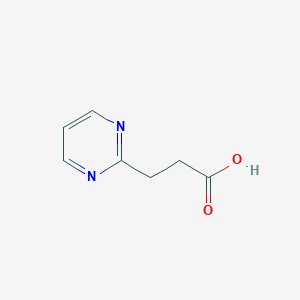
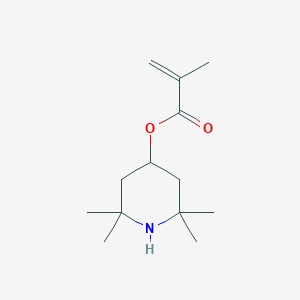
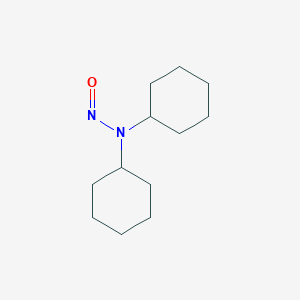

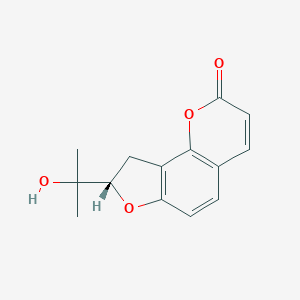
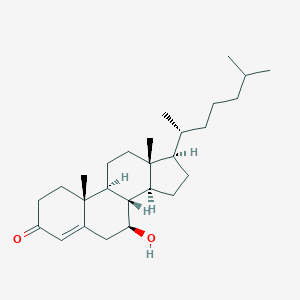
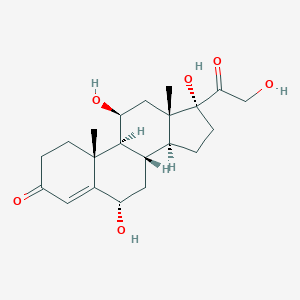
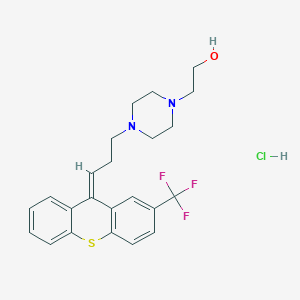
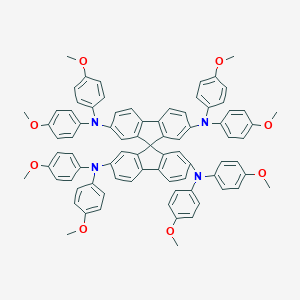
![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine](/img/structure/B30094.png)
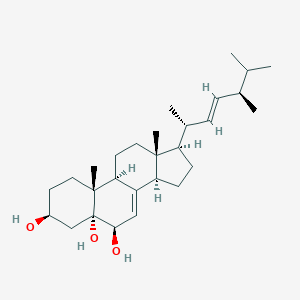
![(1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B30103.png)
